molecular formula C9H10ClN3 B11903237 7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine

7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B11903237
M. Wt: 195.65 g/mol
InChI Key: SHMJKRAMGDNCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine derivatives as starting materials. These derivatives are often produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the starting material, followed by cyclization to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and other applications.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

7-chloro-2-ethyl-5-methyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H10ClN3/c1-3-7-12-8-6(10)4-5(2)11-9(8)13-7/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

SHMJKRAMGDNCTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC(=CC(=C2N1)Cl)C

Origin of Product

United States

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